3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines .
Molecular Structure Analysis
Thienopyrimidines, including “this compound”, have structural and isoelectronic characteristics similar to those of purine . They are frequently used chemical scaffolds in drug development .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Methods : The compound has been synthesized using various methods. For example, one study detailed the synthesis of substituted thieno[2,3-d]pyrimidines, including a compound similar to 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, through a multi-step process involving cyclisation and nucleophilic substitution reactions (More, Chandra, Nargund, & Nargund, 2013).
- Biological Activities : These compounds have shown promise in various biological applications. For instance, some thienopyrimidine derivatives, including similar structures, have been synthesized for their biological activity, including potential antibacterial properties (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).
Chemical Properties and Applications
- Chemical Synthesis Enhancements : Advances in the chemical synthesis of thieno[2,3-d]pyrimidine derivatives have been made, such as microwave-assisted synthesis, which offers advantages like mild reaction conditions and efficient transformations (Hesse, Perspicace, & Kirsch, 2007).
- Structural Modifications for Specific Activities : Structural modifications of thieno[2,3-d]pyrimidine-2,4-dione derivatives have been explored for specific biological activities. For example, some derivatives have been studied as GnRH receptor antagonists for treating reproductive diseases (Guo et al., 2003).
Potential for Novel Applications
- Development of New Compounds : Research has led to the development of novel thieno[2,3-d]pyrimidine derivatives with potential antimicrobial and anti-inflammatory properties (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
- Use in Sensor Technology : Some derivatives have been used in sensor technology, such as a colorimetric chemosensor for detecting Hg2+ ions (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMLRYZWXHKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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